molecular formula C4H8AsClS2 B14495935 Arsine, bis(methylthio)(2-chlorovinyl)- CAS No. 64049-10-1

Arsine, bis(methylthio)(2-chlorovinyl)-

Cat. No.: B14495935
CAS No.: 64049-10-1
M. Wt: 230.6 g/mol
InChI Key: NJKRWVWIAQCGSF-ONEGZZNKSA-N
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Description

Arsine, bis(methylthio)(2-chlorovinyl)- is an organoarsenic compound characterized by an arsenic center bonded to two methylthio (-SMe) groups and one 2-chlorovinyl (-CH=CHCl) substituent. Lewisites are organoarsenic compounds with vesicant (blistering) and toxic properties, historically used in warfare . The substitution of chloro groups in Lewisites with methylthio groups in the target compound likely alters its chemical behavior, reactivity, and biological effects.

Properties

CAS No.

64049-10-1

Molecular Formula

C4H8AsClS2

Molecular Weight

230.6 g/mol

IUPAC Name

[(E)-2-chloroethenyl]-bis(methylsulfanyl)arsane

InChI

InChI=1S/C4H8AsClS2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3/b4-3+

InChI Key

NJKRWVWIAQCGSF-ONEGZZNKSA-N

Isomeric SMILES

CS[As](/C=C/Cl)SC

Canonical SMILES

CS[As](C=CCl)SC

Origin of Product

United States

Preparation Methods

The synthesis of arsine, bis(methylthio)(2-chlorovinyl)- involves the reaction of arsenic trichloride with 2-chlorovinyl methyl sulfide under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as benzene or toluene to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Arsine, bis(methylthio)(2-chlorovinyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares the molecular formulas, substituents, and key properties of Arsine, bis(methylthio)(2-chlorovinyl)- with Lewisites 1, 2, and 3:

Compound Name Molecular Formula Substituents on Arsenic Key Properties (Based on Evidence)
Arsine, bis(methylthio)(2-chlorovinyl)- C₃H₆AsClS₂ 2 methylthio (-SMe), 1 2-chlorovinyl Hypothetical: Reduced volatility, increased lipophilicity due to -SMe groups
Lewisite 1 (2-Chlorovinyldichloroarsine) C₂H₂AsCl₃ 2 chloro (-Cl), 1 2-chlorovinyl Vesicant, rapid skin penetration, reacts with thiol groups
Lewisite 2 (Bis(2-chlorovinyl)chloroarsine) C₄H₄AsCl₃ 2 2-chlorovinyl, 1 chloro Higher stability than Lewisite 1, persistent environmental contamination
Lewisite 3 (Tris(2-chlorovinyl)arsine) C₆H₆AsCl₃ 3 2-chlorovinyl Less volatile, slower-acting toxicity compared to Lewisite 1 and 2

Reactivity and Toxicity Mechanisms

  • Lewisites : Their toxicity arises from arsenic's interaction with cellular thiol groups (e.g., in enzymes like pyruvate dehydrogenase), disrupting metabolic pathways . The chloro and chlorovinyl groups enhance electrophilicity, facilitating binding to biological targets.
  • Sulfur's nucleophilic character could also introduce new reactivity, such as participation in redox cycles or metal chelation, as seen in other sulfur-containing compounds .

Physical and Environmental Properties

  • Volatility : Lewisite 1 is highly volatile, whereas Lewisite 2 and 3 are less so due to increased molecular weight and chlorine content . The methylthio groups in the target compound may further reduce volatility, increasing environmental persistence.
  • Solubility : Methylthio groups could enhance lipid solubility, promoting absorption through biological membranes—a property critical for toxicity but distinct from the water-soluble degradation products of Lewisites (e.g., arsenic oxides) .

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